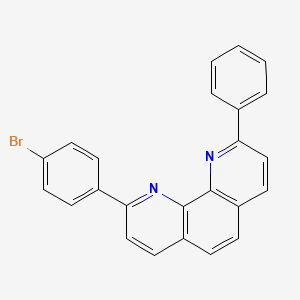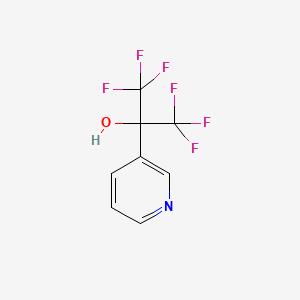
1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of a pyridine ring and six fluorine atoms, making it highly polar and thermally stable. This compound is widely used in various scientific research fields due to its distinctive reactivity and solvent properties.
Méthodes De Préparation
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol typically involves the reaction of pyridine derivatives with hexafluoroacetone. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Industrial production methods often employ catalytic processes to enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and protein folding, owing to its ability to stabilize certain protein structures.
Medicine: Research into drug development often utilizes this compound to investigate the interactions between drugs and biological targets.
Mécanisme D'action
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol exerts its effects is primarily through its high polarity and ability to form hydrogen bonds. These properties enable it to interact with various molecular targets, including enzymes and proteins, thereby influencing their activity and stability. The pathways involved often include the stabilization of transition states and the facilitation of reaction intermediates.
Comparaison Avec Des Composés Similaires
Compared to other fluorinated alcohols, 1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol is unique due to the presence of the pyridine ring, which enhances its reactivity and interaction with biological molecules. Similar compounds include:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in peptide chemistry.
2,2,2-Trifluoroethanol: Another fluorinated alcohol used in protein studies.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in various organic synthesis reactions.
These compounds share some properties with this compound but differ in their specific applications and reactivity profiles.
Propriétés
Formule moléculaire |
C8H5F6NO |
|---|---|
Poids moléculaire |
245.12 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoro-2-pyridin-3-ylpropan-2-ol |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)6(16,8(12,13)14)5-2-1-3-15-4-5/h1-4,16H |
Clé InChI |
MFCVNPWRXBWAKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


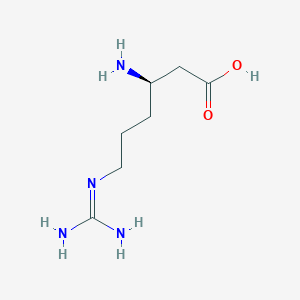

![2,6-Dibromodibenzo[b,d]thiophene](/img/structure/B15221123.png)
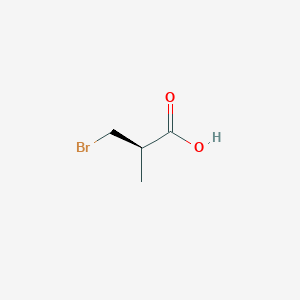

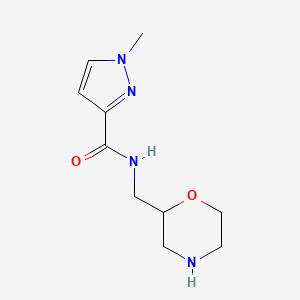



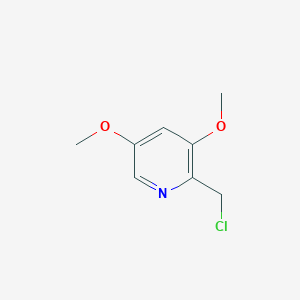

![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
